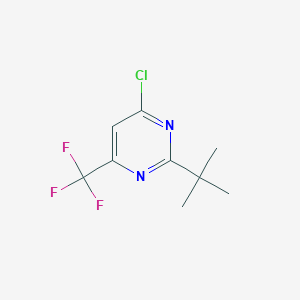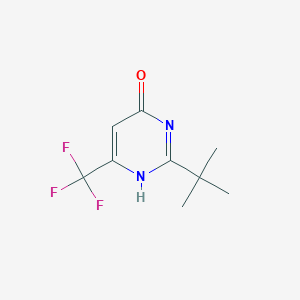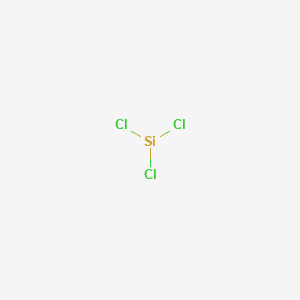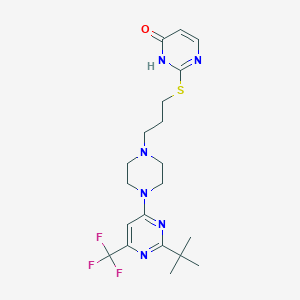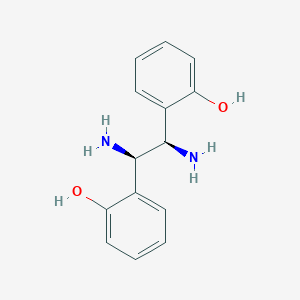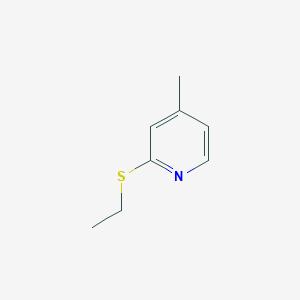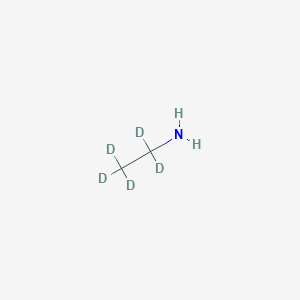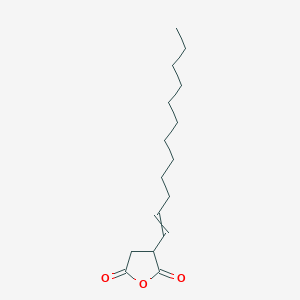
3-(Dodecenyl)dihydro-2,5-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecenyl)dihydro-2,5-furandione, also known as kairomone, is a chemical compound that plays a crucial role in the communication between organisms. It is a pheromone that is produced by insects, and it has been found to have significant applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(Dodecenyl)dihydro-2,5-furandione involves the activation of olfactory receptors in insects. When the pheromone is released by female insects, it is detected by male insects, which then follow the scent to locate the female. The pheromone works by triggering a series of physiological and behavioral responses in the male insects, which ultimately leads to mating.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(Dodecenyl)dihydro-2,5-furandione has various biochemical and physiological effects on insects. It has been found to stimulate the production of sex pheromones in female insects, which enhances male attraction. It has also been found to affect the behavior of male insects, such as their flight patterns and mating behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Dodecenyl)dihydro-2,5-furandione in lab experiments has several advantages. It is a highly specific and potent attractant, which makes it ideal for studying insect behavior and ecology. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this pheromone in lab experiments include the fact that it is only effective for certain insect species and that its effectiveness can be affected by environmental factors such as temperature and humidity.
Orientations Futures
There are several future directions for the study of 3-(Dodecenyl)dihydro-2,5-furandione. One area of research is the development of more effective traps and lures for insect pest control. Another area of research is the study of the pheromone's effects on insect physiology and behavior, which could lead to the development of new pest management strategies. Additionally, the use of this pheromone in the study of insect communication and ecology could provide valuable insights into the complex interactions between organisms in natural ecosystems.
Méthodes De Synthèse
The synthesis of 3-(Dodecenyl)dihydro-2,5-furandione involves the use of various chemical reactions. One of the most common methods is the oxidation of 3,6-dimethyloct-1-ene to form 3,6-dimethyloct-2-ene-1,8-diol. This compound is then subjected to cyclization, which leads to the formation of 3-(Dodecenyl)dihydro-2,5-furandione.
Applications De Recherche Scientifique
3-(Dodecenyl)dihydro-2,5-furandione has been extensively studied for its role in insect communication. It has been found to be a potent attractant for various insect species, including the coffee berry borer, the peach twig borer, and the codling moth. This pheromone has been used in the development of traps and lures for the effective control of insect pests. It has also been used in the study of insect behavior and ecology.
Propriétés
Numéro CAS |
19532-92-4 |
|---|---|
Nom du produit |
3-(Dodecenyl)dihydro-2,5-furandione |
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
3-dodec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3 |
Clé InChI |
WVRNUXJQQFPNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
SMILES canonique |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Autres numéros CAS |
25377-73-5 19532-92-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



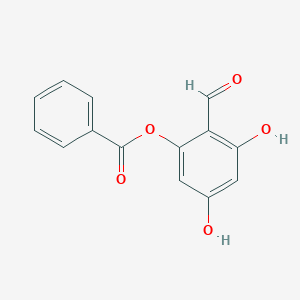
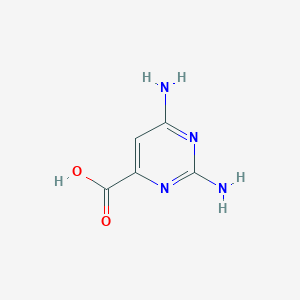
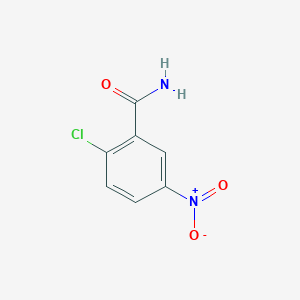
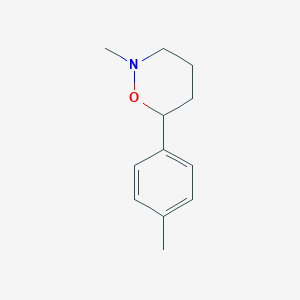
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
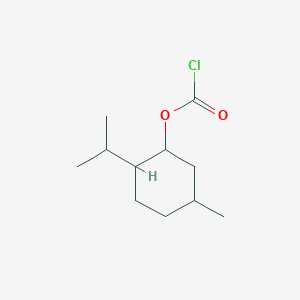
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
